4-Methylisoxazol-5-ol

Description

Properties

IUPAC Name |

4-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-2-5-7-4(3)6/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPCNWFHDHRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633502 | |

| Record name | 4-Methyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150991-99-4 | |

| Record name | 4-Methyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Methylisoxazol-5-ol (also known as 4-Methyl-5-isoxazolecarboxylic acid) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and case studies.

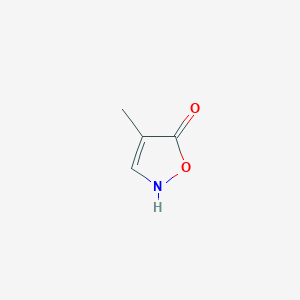

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a methyl group at the 4-position. Its chemical structure can be represented as follows:

This configuration contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus epidermidis | < 15.62 µg/mL |

| Escherichia coli | 250 µg/mL | |

| Derivative ILA4 | Staphylococcus aureus | < 15.62 µg/mL |

| Derivative ILA15 | Pseudomonas aeruginosa | 500 µg/mL |

Studies indicate that the presence of electron-withdrawing substituents enhances the lipophilicity of these compounds, increasing their interaction with bacterial cell walls, thereby improving their antimicrobial efficacy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in human peripheral blood lymphocytes. This immunomodulatory effect suggests its utility in treating autoimmune disorders and inflammatory diseases.

Case Study: Immunomodulatory Effects

A study evaluated the impact of this compound on lymphocyte proliferation in vitro. The results demonstrated a significant reduction in phytohemagglutinin A-induced proliferation, indicating its potential as an immunosuppressive agent .

Anticancer Properties

The anticancer properties of this compound have been explored in various cancer cell lines. The compound appears to induce apoptosis through the activation of cell signaling pathways.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 20 | Apoptosis induction |

| Jurkat (T-cell leukemia) | 15 | Cell signaling modulation |

Molecular investigations revealed that treatment with this compound leads to differential expression of apoptosis-related proteins, suggesting its role as a potential therapeutic agent in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that 4-Methylisoxazol-5-ol exhibits significant antimicrobial and anticancer properties. Studies have shown that derivatives of isoxazole compounds can inhibit the growth of various pathogens and cancer cell lines. For instance, derivatives synthesized from this compound have been evaluated for their efficacy against lung cancer cells (A549), showing promising results comparable to established chemotherapeutic agents like doxorubicin .

Immunomodulatory Effects

Isoxazole derivatives, including this compound, have been investigated for their immunoregulatory properties. Research has demonstrated that these compounds can modulate immune responses, enhancing the activity of immune cells in various models . This potential makes them candidates for developing new immunotherapeutic agents.

Agricultural Applications

Natural Product Synthesis

In agricultural research, this compound has been studied for its role in synthesizing natural products with neurotoxic properties. For example, isoxazolin derivatives derived from this compound have been linked to the biosynthesis of neurotoxins in certain plant species, contributing to the understanding of plant defense mechanisms against herbivores .

Pest Control

The compound has also been noted for its potential use in pest control formulations. Its derivatives can act as bioactive agents against specific pests, providing a more environmentally friendly alternative to synthetic pesticides.

Materials Science

Synthesis of Functional Materials

this compound serves as a building block in the synthesis of advanced materials. Its derivatives are utilized in creating polymers and other materials with unique properties, such as enhanced thermal stability and mechanical strength.

Green Chemistry Approaches

Recent studies have focused on synthesizing isoxazole derivatives using eco-friendly methods, such as solvent-free conditions or using biodegradable solvents derived from agro-waste . This aligns with the growing trend towards sustainable chemistry practices.

Case Studies

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Methylisoxazol-5-ol with structurally analogous isoxazole derivatives:

Key Observations :

- Substituent Position : The position of methyl and hydroxyl groups significantly impacts properties. For example, 4-Methylisoxazole-5-carboxylic acid exhibits higher acidity compared to this compound due to the electron-withdrawing carboxylic acid group .

Physicochemical Properties

- Polarity and Solubility : The hydroxyl group in this compound increases polarity compared to methyl or chloro-substituted analogs, enhancing water solubility. Carboxylic acid derivatives (e.g., 4-Methylisoxazole-5-carboxylic acid) exhibit even higher polarity due to ionizable -COOH groups .

- Hydrogen Bonding: Crystallographic studies of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveal planar molecular conformations stabilized by intramolecular N–H⋯O bonds, a feature likely shared with this compound .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.